molecular formula C16H17FN4S B2879524 4-Fluoro-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole CAS No. 2380175-31-3

4-Fluoro-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole

Cat. No. B2879524
CAS RN: 2380175-31-3
M. Wt: 316.4
InChI Key: OEVLEMXYDXDSTJ-UHFFFAOYSA-N
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Description

“4-Fluoro-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole” is a chemical compound with the molecular formula C16H17FN4S. It is a derivative of benzothiazole, which is a heterocyclic compound that is part of many pharmaceutical and biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole” can be confirmed by 1H and 13C NMR and mass spectra . It contains a benzothiazole ring, a piperidine ring, and a pyrazole ring, which are common structural motifs in many biologically active compounds .

properties

IUPAC Name

4-fluoro-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4S/c1-20-10-11(9-18-20)13-6-2-3-8-21(13)16-19-15-12(17)5-4-7-14(15)22-16/h4-5,7,9-10,13H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVLEMXYDXDSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-2-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole

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